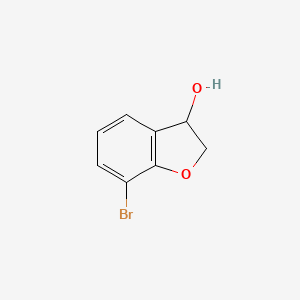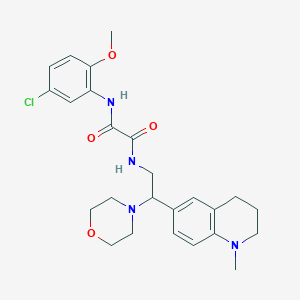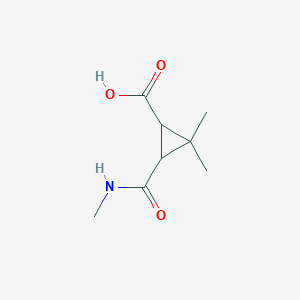
7-Bromo-2,3-dihydrobenzofuran-3-ol
Vue d'ensemble
Description
7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the CAS Number: 1404230-46-1 . It has a molecular weight of 215.05 and a linear formula of C8H7BrO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .
Physical And Chemical Properties Analysis
7-Bromo-2,3-dihydrobenzofuran-3-ol is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 215.05 and a linear formula of C8H7BrO2 .Applications De Recherche Scientifique
Anticancer Activity
Benzofuran derivatives have been reported to exhibit significant anticancer activities. For instance, certain substituted benzofurans show dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Pharmaceutical Applications
Compounds like amiodarone and bergapten that contain the benzofuran scaffold are recognized for their extensive pharmaceutical applications due to their bioactive properties .
Drug Metabolism and Solubility
Modifications in the benzofuran core, such as the insertion of a quaternary center, have been shown to block key sites of metabolism and improve solubility, which is crucial for drug development .
Antimicrobial Agents
Benzofuran structures are widely found in natural products and have a range of biological and pharmacological applications, including antimicrobial activity. This has led to focused research on discovering new drugs with benzofuran as a core structure .
Synthetic Route Development
Investment in developing synthetic routes for benzofuran derivatives is ongoing to produce inhibitors that are potent and selective with improved pharmacokinetic properties .
Chemical Research and Development
The compound “7-Bromo-2,3-dihydrobenzofuran-3-ol” itself is available for purchase for use in chemical research and development, indicating its relevance in scientific studies .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
The pharmacokinetics of 7-Bromo-2,3-dihydrobenzofuran-3-ol suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.54 cm/s and a consensus Log Po/w of 1.74, indicating its lipophilicity .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities .
Action Environment
The action of 7-Bromo-2,3-dihydrobenzofuran-3-ol can be influenced by environmental factors such as temperature. The compound is stored in an inert atmosphere at 2-8°C
Propriétés
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQKMUDRAZXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydrobenzofuran-3-ol | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)



![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2922781.png)

![1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2922790.png)
![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)